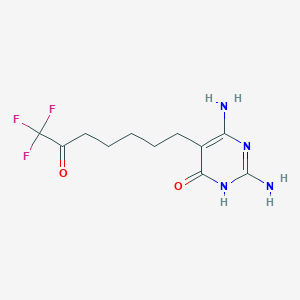![molecular formula C15H11ClFN B12605874 2'-Chloro-6'-fluoro-4,5-dimethyl[1,1'-biphenyl]-2-carbonitrile CAS No. 917839-53-3](/img/structure/B12605874.png)
2'-Chloro-6'-fluoro-4,5-dimethyl[1,1'-biphenyl]-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Chloro-6’-fluoro-4,5-dimethyl[1,1’-biphenyl]-2-carbonitrile is an organic compound belonging to the biphenyl family. This compound is characterized by the presence of chloro, fluoro, and dimethyl substituents on the biphenyl structure, along with a carbonitrile group. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Chloro-6’-fluoro-4,5-dimethyl[1,1’-biphenyl]-2-carbonitrile typically involves multi-step organic reactions. One common approach includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of a suitable aromatic precursor using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Nitration: The acylated product is then subjected to nitration using a mixture of concentrated nitric and sulfuric acids.
Reduction: The nitro group is reduced to an amine using a reducing agent like tin and hydrochloric acid.
Substitution: The amine group is then substituted with a chloro and fluoro group using appropriate halogenating agents.
Formation of Carbonitrile: Finally, the compound is treated with a cyanating agent to introduce the carbonitrile group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalysts, and process optimization to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2’-Chloro-6’-fluoro-4,5-dimethyl[1,1’-biphenyl]-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted biphenyl derivatives.
Applications De Recherche Scientifique
2’-Chloro-6’-fluoro-4,5-dimethyl[1,1’-biphenyl]-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2’-Chloro-6’-fluoro-4,5-dimethyl[1,1’-biphenyl]-2-carbonitrile involves its interaction with specific molecular targets. The presence of chloro and fluoro substituents can enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The carbonitrile group can also participate in hydrogen bonding and other interactions, further influencing its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoro-4-bromobiphenyl: A similar biphenyl derivative with fluoro and bromo substituents.
4,4’-Dichlorobiphenyl: A biphenyl compound with two chloro substituents.
2,2’-Dichlorobiphenyl: Another biphenyl derivative with chloro substituents at different positions.
Uniqueness
2’-Chloro-6’-fluoro-4,5-dimethyl[1,1’-biphenyl]-2-carbonitrile is unique due to the specific combination of chloro, fluoro, dimethyl, and carbonitrile groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
917839-53-3 |
|---|---|
Formule moléculaire |
C15H11ClFN |
Poids moléculaire |
259.70 g/mol |
Nom IUPAC |
2-(2-chloro-6-fluorophenyl)-4,5-dimethylbenzonitrile |
InChI |
InChI=1S/C15H11ClFN/c1-9-6-11(8-18)12(7-10(9)2)15-13(16)4-3-5-14(15)17/h3-7H,1-2H3 |
Clé InChI |
QMKLOWQPZQQMQW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1C)C2=C(C=CC=C2Cl)F)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[2-(2,6-difluorophenyl)-5-phenyl-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine;ethanol](/img/structure/B12605793.png)
![4,5-Dichloro-2-[(5-chloro-1-benzothiophen-3-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B12605797.png)
![6-[2-Amino-6-(furan-2-yl)pyrimidin-4(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12605808.png)
![Benzene, 2-[(4-fluorobutyl)thio]-1,4-dimethoxy-](/img/structure/B12605814.png)
![2-Pyrrolidinecarboxamide,N-[1,1'-biphenyl]-2-yl-1-[3-(1-methyl-1H-benzimidazol-2-yl)-1-oxopropyl]-,(2S)-](/img/structure/B12605818.png)



![2-[2-(4-Methoxyphenyl)ethenyl]-3-nitrobenzoic acid](/img/structure/B12605852.png)



![1-(4-Methyl-1,2,3,4-tetrahydrobenzo[f]quinolin-8-yl)propan-1-one](/img/structure/B12605885.png)

